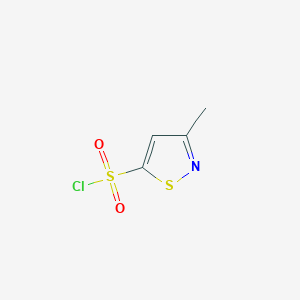
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid (BMP) is an organic compound with a molecular formula of C17H25NO5 and a molecular weight of 327.39 g/mol. It is a white crystalline solid that is soluble in methanol and ethanol. BMP is a useful reagent in organic synthesis and has been used in a wide range of applications, such as the synthesis of peptide derivatives, the preparation of polymers and the synthesis of pharmaceuticals.
Mecanismo De Acción
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is a useful reagent in organic synthesis due to its ability to form strong covalent bonds between functional groups. When 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid reacts with an amine, it forms an amide bond, which is a strong covalent bond that is resistant to hydrolysis. The amide bond can be used to link two molecules together, forming a peptide bond. This enables the formation of peptides and peptide-based molecules, such as peptide-based inhibitors of DHFR and TS.
Biochemical and Physiological Effects
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been used in a variety of scientific research applications, such as the synthesis of peptide derivatives and the preparation of polymers. However, its biochemical and physiological effects have not been extensively studied. In general, it is believed that 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid does not have any significant biochemical or physiological effects on humans or animals, as it is not absorbed into the bloodstream and is rapidly metabolized in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is a useful reagent in organic synthesis due to its ability to form strong covalent bonds between functional groups. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is a strong acid and can cause skin irritation if it comes into contact with skin.
Direcciones Futuras
There are many potential future directions for research involving 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. For example, further research could be conducted to investigate its potential applications in the synthesis of peptide-based inhibitors of enzymes, such as DHFR and TS. In addition, further research could be conducted to investigate its potential applications in the preparation of polymers, such as poly(ethylene glycol)-based polymers and poly(methyl methacrylate)-based polymers. Furthermore, further research could be conducted to investigate its potential applications in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Finally, further research could be conducted to investigate its biochemical and physiological effects on humans and animals.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been used in a variety of scientific research applications, such as the synthesis of peptide derivatives, the preparation of polymers, and the synthesis of pharmaceuticals. It has been used in the synthesis of peptide derivatives, such as the synthesis of peptide-based inhibitors of the enzyme dihydrofolate reductase (DHFR) and the synthesis of peptide-based inhibitors of the enzyme thymidylate synthase (TS). It has also been used in the preparation of polymers, such as the preparation of poly(ethylene glycol)-based polymers and the preparation of poly(methyl methacrylate)-based polymers. In addition, 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been used in the synthesis of pharmaceuticals, such as the synthesis of antibiotics and the synthesis of anti-cancer drugs.
Propiedades
IUPAC Name |
4-(2-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-17(2,3)25-16(22)19-11-9-18(10-12-19,15(20)21)24-14-8-6-5-7-13(14)23-4/h5-8H,9-12H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWTNLJBQVZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)



![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-ylmethanamine](/img/structure/B1469666.png)